11-Hydroxydodecanoic acid
Overview
Description
11-Hydroxydodecanoic acid, also known as 11-hydroxylaate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . These are hydroxy acids with a 6 to 12 carbon atoms long side chain .
Synthesis Analysis
A practical chemoenzymatic synthetic method for 11-hydroxyundecanoic acid from ricinoleic acid (12-hydroxyoleic acid) was investigated . Biotransformation of ricinoleic acid into the ester was driven by recombinant Escherichia coli cells expressing an alcohol dehydrogenase from Micrococcus luteus and the Baeyer–Villiger monooxygenase from Pseudomonas putida KT2440 .Molecular Structure Analysis
The molecular formula of 11-Hydroxydodecanoic acid is C12H24O3 . The SMILES string representation is OCCCCCCCCCCC(O)=O .Chemical Reactions Analysis
The carbon–carbon double bond of the ester was chemically reduced, and the ester bond was hydrolyzed to afford n-heptanoic acid and 11-hydroxyundecanoic acid . These were converted into other related derivatives .Physical And Chemical Properties Analysis
11-Hydroxydodecanoic acid is a solid substance . Its molecular weight is 216.32 .Scientific Research Applications
Enzymatic Synthesis
Field
Biocatalysis and Metabolic Engineering
Application
The enzymatic synthesis of ω-hydroxydodecanoic acid from vegetable oils is an important green pathway for their chemical-based synthesis .
Method
In a study, a novel monooxygenase CYP153AL.m from Limnobacter sp. 105 MED was used for whole-cell biotransformations. A three-component system was constructed, comprised of CYP153AL.m, putidaredoxin, and putidaredoxin reductase from Pseudomonas putida .
Results
Under optimized conditions, 2 g/L of 12-hydroxydodecanoic acid (12-OHDDA) was produced from 4 g/L of its corresponding fatty acid, dodecanoic acid. The system was extended to produce 3.28 g/L of 12-OHDDA using 4 g/L of substrate by introducing native redox partners .
Biosynthesis of C12 Fatty Alcohols
Field
Biotechnology and Bioprocess Engineering
Application
The conversions of 1-dodecanoic, ω-hydroxydodecanoic acid, and α,ω-dodecanedioic acid using whole cell biotransformation of Escherichia coli BW25113 ΔfadD expressing CAR and ADH enzymes were demonstrated .
Method
13 CAR enzymes were examined for 1-dodecanoic acid reduction, and CAR encoded by mab4714 from Mycobacterium abscessus showed the highest conversion. For better conversion, the host cells were engineered to simultaneously express Yarrowia lipolytica ADH2 with the GroES/EL-DnaK/J/E chaperone in a single host system .
Results
Two cell system significantly increased α,ω-dodecanedioic acid conversion by total 71.3%; α,ω-dodecanediol (68.2%) and ω-hydroxydodecanoic acid (3.1%), respectively .
Preparation of Higher Molecular Weight Polyesters
Field
Application
11-Hydroxyundecanoic acid may be employed for the preparation of higher molecular weight polyesters .
Antimicrobial Applications
Field
Application
Dodecanoic acid (lauric acid) and its derivatives have been found to possess antibacterial, antifungal, antitumor, anti-inflammatory, antimycobacterial, and antiviral activities .
Preparation of Organic Building Blocks
Field
Application
11-Hydroxydodecanoic acid can be prepared by employing various starting reagents such as 10-undecenoic acid, undecylenic acid and hydrobromic acid, methyl 11-bromoundecanoate, and ricinoleic acid (12-hydroxyoleic acid) .
Method & Results
The specific methods of application or experimental procedures, including any relevant technical details or parameters, and a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses, are not available for this application.
Production of Bioplastics
Field
Application
ω-Hydroxylated fatty acids, such as 11-Hydroxydodecanoic acid, obtained from medium- and long-chain length fatty acids are versatile building blocks that are used as precursors for bioplastics .
Method & Results
Organic Building Blocks
Application
11-Hydroxydodecanoic acid can be used as an organic building block in various chemical reactions .
Method & Results
Production of Adhesives and Lubricants
Field
Application
ω-Hydroxylated fatty acids, such as 11-Hydroxydodecanoic acid, are valuable and versatile building blocks for the production of various adhesives, lubricants, and cosmetic intermediates .
Safety And Hazards
Future Directions
The future directions of 11-Hydroxydodecanoic acid research could involve further investigation into its synthesis methods and potential applications. It may be employed for the preparation of higher molecular weight polyesters . Further studies could also explore its mechanism of action and potential uses in various industries.
properties
IUPAC Name |
11-hydroxydodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGAHNAFXMVSGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954211 | |
Record name | 11-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxydodecanoic acid | |
CAS RN |
32459-66-8 | |
Record name | 11-Hydroxydodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32459-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Hydroxydodecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032459668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00954211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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